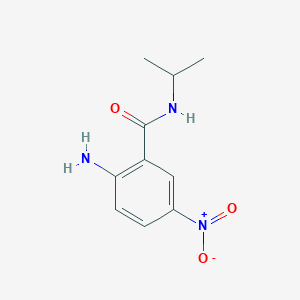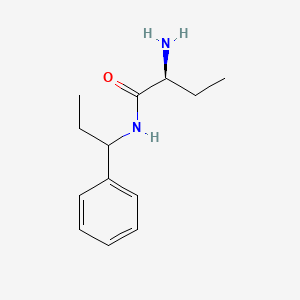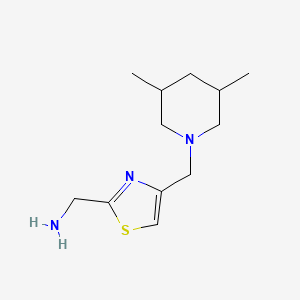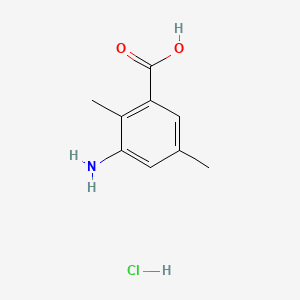
Rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis is a synthetic organic compound characterized by a cyclobutane ring substituted with a fluorophenyl group, a hydroxyl group, and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a suitable diene or through intramolecular cyclization of a suitable precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate cyclobutane derivative.
Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the cyclobutane with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study the interactions of cyclobutane derivatives with biological macromolecules. Its fluorophenyl group can serve as a marker for tracking and imaging studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. Its structural features make it a candidate for applications in polymer science and materials engineering.
Mécanisme D'action
The mechanism of action of rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyl and ester groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-(4-fluorophenyl)-2-hydroxycyclobutane-1-carboxylate: Similar structure but with different stereochemistry.
Ethyl 1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 1-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
Rac-methyl(1s,3s)-1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate,cis is unique due to its specific stereochemistry and the presence of a fluorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H13FO3 |
|---|---|
Poids moléculaire |
224.23 g/mol |
Nom IUPAC |
methyl 1-(4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H13FO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5,10,14H,6-7H2,1H3 |
Clé InChI |
ABBBSVJSLKZJJT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(C1)O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Ethyl 3-thiabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B13543859.png)


